Cas no 2097922-47-7 (methyl 4-({2-4-(furan-2-yl)phenyl-2-hydroxyethyl}sulfamoyl)benzoate)
methyl 4-({2-4-(furan-2-yl)phenyl-2-hydroxyethyl}sulfamoyl)benzoate Chemical and Physical Properties
Names and Identifiers
-
- methyl 4-({2-4-(furan-2-yl)phenyl-2-hydroxyethyl}sulfamoyl)benzoate
- AKOS040700104
- 2097922-47-7
- F6517-3952
- methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)benzoate
- methyl 4-[[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]sulfamoyl]benzoate
-
- Inchi: 1S/C20H19NO6S/c1-26-20(23)16-8-10-17(11-9-16)28(24,25)21-13-18(22)14-4-6-15(7-5-14)19-3-2-12-27-19/h2-12,18,21-22H,13H2,1H3
- InChI Key: VZJMCHQYBJEGMJ-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C(=O)OC)=CC=1)(NCC(C1C=CC(C2=CC=CO2)=CC=1)O)(=O)=O
Computed Properties
- Exact Mass: 401.09330850g/mol
- Monoisotopic Mass: 401.09330850g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 28
- Rotatable Bond Count: 8
- Complexity: 603
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 114Ų
methyl 4-({2-4-(furan-2-yl)phenyl-2-hydroxyethyl}sulfamoyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6517-3952-2μmol |
methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)benzoate |
2097922-47-7 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6517-3952-5μmol |
methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)benzoate |
2097922-47-7 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6517-3952-10μmol |
methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)benzoate |
2097922-47-7 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6517-3952-20μmol |
methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)benzoate |
2097922-47-7 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6517-3952-1mg |
methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)benzoate |
2097922-47-7 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6517-3952-2mg |
methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)benzoate |
2097922-47-7 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6517-3952-3mg |
methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)benzoate |
2097922-47-7 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6517-3952-4mg |
methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)benzoate |
2097922-47-7 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6517-3952-5mg |
methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)benzoate |
2097922-47-7 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6517-3952-10mg |
methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)benzoate |
2097922-47-7 | 10mg |
$79.0 | 2023-09-08 |
methyl 4-({2-4-(furan-2-yl)phenyl-2-hydroxyethyl}sulfamoyl)benzoate Related Literature
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on methyl 4-({2-4-(furan-2-yl)phenyl-2-hydroxyethyl}sulfamoyl)benzoate
Professional Introduction of Methyl 4-({2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)benzoate (CAS No. 2097922-47-7)
Methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)benzoate, with the CAS number 2097922-47-7, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzoate ester group, a sulfamoyl group, and a furan moiety. The combination of these functional groups makes it a promising candidate for various applications, particularly in drug development.
The molecule's structure is notable for its aromatic rings and heterocyclic components. The furan ring, in particular, is known for its ability to enhance the compound's stability and bioavailability. Recent studies have highlighted the potential of this compound as a modulator of certain cellular pathways, making it a valuable tool in the design of novel therapeutic agents. For instance, research has shown that the compound exhibits significant activity in vitro against specific enzymes associated with inflammatory processes.
One of the key aspects of methyl 4-{[2-(4-furyl)phenyl]-hydroxyethyl}sulfamoyl benzoate is its ability to interact with biological systems at multiple levels. The sulfamoyl group, which is a common feature in many pharmaceutical compounds, plays a crucial role in enhancing the compound's solubility and pharmacokinetic properties. This makes it easier for the compound to be absorbed and distributed within the body, thereby increasing its therapeutic potential.
Recent advancements in synthetic chemistry have enabled researchers to optimize the synthesis of this compound. Traditional methods often involved multi-step reactions with low yields, but modern techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions have significantly improved the efficiency of its production. These improvements have not only reduced costs but also made large-scale production more feasible.
In terms of biological activity, methyl 4-{[2-(4-furyl)phenyl]-hydroxyethyl}sulfamoyl benzoate has shown promise in preclinical studies. For example, it has demonstrated anti-inflammatory properties by inhibiting key enzymes involved in inflammatory responses. Additionally, preliminary studies suggest that it may have potential as an anticancer agent due to its ability to induce apoptosis in certain cancer cell lines.
The furan moiety within the molecule is particularly interesting from a structural standpoint. Furan derivatives are known for their ability to form stable complexes with metal ions, which can enhance their bioactivity. This property has led researchers to explore the use of this compound in metalloenzyme inhibition studies. Furthermore, the presence of hydroxyl groups within the molecule contributes to its hydrogen bonding capacity, which is essential for interactions with biological targets.
Another area of interest is the compound's potential as a scaffold for drug design. Its modular structure allows for easy modification at various positions, enabling researchers to explore different substituents and their effects on bioactivity. This flexibility has led to numerous derivatives being synthesized and tested for various therapeutic applications.
From an environmental perspective, methyl 4-{[2-(4-furyl)phenyl]-hydroxyethyl}sulfamoyl benzoate has been shown to have low toxicity levels in acute toxicity studies. This makes it a safer option compared to many other compounds currently under investigation. However, further long-term studies are required to fully assess its safety profile.
In conclusion, methyl 4-{[2-(4-furyl)phenyl]-hydroxyethyl}sulfamoyl benzoate (CAS No. 2097922-47-7) represents a significant advancement in organic chemistry and pharmacology. Its unique structure, combined with its promising biological activities and favorable pharmacokinetic properties, positions it as a valuable asset in drug discovery efforts. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is likely to play an increasingly important role in the development of novel medicines.
2097922-47-7 (methyl 4-({2-4-(furan-2-yl)phenyl-2-hydroxyethyl}sulfamoyl)benzoate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)